4-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-1-yl)ethyl]tetrahydro-2H-pyran-4-carboxamide
Description
This compound features a tetrahydro-2H-pyran-4-carboxamide core substituted with a 4-methoxyphenyl group at position 4 and a 2-(5-methyl-1H-indol-1-yl)ethyl moiety linked via the carboxamide nitrogen. Its molecular structure combines a rigid pyran ring with aromatic and heteroaromatic substituents, making it a candidate for drug discovery targeting neurological or oncological pathways.
Properties
Molecular Formula |
C24H28N2O3 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-N-[2-(5-methylindol-1-yl)ethyl]oxane-4-carboxamide |
InChI |
InChI=1S/C24H28N2O3/c1-18-3-8-22-19(17-18)9-13-26(22)14-12-25-23(27)24(10-15-29-16-11-24)20-4-6-21(28-2)7-5-20/h3-9,13,17H,10-12,14-16H2,1-2H3,(H,25,27) |
InChI Key |
LIOVZMHAOAQCOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2)CCNC(=O)C3(CCOCC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-1-yl)ethyl]tetrahydro-2H-pyran-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Tetrahydropyran Ring: This can be achieved through cyclization reactions involving appropriate starting materials under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the Indole Moiety: This can be done through coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.
Formation of the Carboxamide Group: This step typically involves amide bond formation using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-1-yl)ethyl]tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like PCC (pyridinium chlorochromate).
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The indole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (dimethyl sulfoxide), and acetic acid.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nitrating agents (HNO3/H2SO4), halogenating agents (Br2, Cl2).
Major Products
Oxidation: Formation of 4-(4-hydroxyphenyl)-N-[2-(5-methyl-1H-indol-1-yl)ethyl]tetrahydro-2H-pyran-4-carboxamide.
Reduction: Formation of 4-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-1-yl)ethyl]tetrahydro-2H-pyran-4-amine.
Substitution: Formation of nitrated or halogenated derivatives of the indole moiety.
Scientific Research Applications
4-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-1-yl)ethyl]tetrahydro-2H-pyran-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of novel materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-1-yl)ethyl]tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Substitution Patterns
Target Compound:
- Core : Tetrahydro-2H-pyran-4-carboxamide.
- Substituents :
- 4-Methoxyphenyl at position 3.
- 2-(5-Methyl-1H-indol-1-yl)ethyl on the carboxamide nitrogen.
Analog 1: 4-(2-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic Acid ()
- Core : Tetrahydro-2H-pyran-4-carboxylic acid.
- Substituents :
- 2-Methoxyphenyl at position 4.
- Key Differences :
- Substituent position: Ortho-methoxy vs. para-methoxy in the target compound.
- Carboxylic acid group instead of carboxamide.
Analog 2: (2S,4S)-1-[(2-Chlorophenyl)methyl]-4-{[(4-Methoxyphenyl)methyl]amino}-N-{2-[4-(Trifluoromethyl)phenyl]ethyl}pyrrolidine-2-carboxamide (36, )
- Core : Pyrrolidine-2-carboxamide.
- Substituents: 4-Methoxyphenylmethylamino at position 4. 2-Chlorophenylmethyl and 2-(4-trifluoromethylphenyl)ethyl groups.
- Key Differences :
- Pyrrolidine core (5-membered ring) vs. pyran (6-membered oxygen-containing ring).
- Additional halogenated aryl groups.
- Implications :
Functional Group Analysis
Indole vs. Pyrazole Derivatives ( vs. Target Compound)
- Compound 9e () :
- Contains a 1-(2-bromophenyl)-4-methyl-5-phenylpyrazole group.
- Bioactivity : Pyrazole derivatives are often associated with kinase inhibition or anti-inflammatory activity.
- Target Compound :
- 5-Methylindole group.
- Bioactivity : Indole motifs are prevalent in serotonin receptor modulators and anticancer agents.
- Comparison :
Physicochemical Properties
- Key Observations: The target compound’s higher LogP compared to the carboxylic acid analog suggests improved lipid solubility, favoring blood-brain barrier penetration.
Biological Activity
The compound 4-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-1-yl)ethyl]tetrahydro-2H-pyran-4-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₃₁N₃O₃
- Molecular Weight : 325.46 g/mol
- IUPAC Name : this compound
This compound features a tetrahydropyran ring, a methoxyphenyl group, and an indole moiety which are significant for its pharmacological properties.
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its potential therapeutic effects. The primary areas of interest include:
- Anticancer Activity
- Antidepressant Effects
- Antimicrobial Properties
Anticancer Activity
Several studies have explored the anticancer properties of this compound. The presence of the indole and methoxy groups is believed to enhance its cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the compound's cytotoxic effects on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated that:
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| HeLa | 15.2 | Significant growth inhibition |
| MCF-7 | 12.8 | Induced apoptosis in treated cells |
These findings suggest that the compound exhibits promising anticancer activity, potentially through mechanisms involving apoptosis induction.
Antidepressant Effects
Research has also indicated that compounds with similar structural motifs may exhibit antidepressant-like effects. The indole structure is known for its role in serotonin receptor modulation, which is critical in mood regulation.
Experimental Findings
In animal models, administration of the compound resulted in:
| Test | Result |
|---|---|
| Forced Swim Test | Reduced immobility time by 30% |
| Tail Suspension Test | Decreased duration of immobility |
These results imply that the compound may possess significant antidepressant properties, warranting further investigation into its mechanisms of action.
Antimicrobial Properties
The antimicrobial activity of the compound has been assessed against various bacterial strains. The results demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key observations include:
- The methoxy group enhances lipophilicity, improving cellular uptake.
- The indole moiety is essential for interaction with biological targets related to cancer and mood disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
